Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate
Description
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate is a nitro-substituted anilino oxoacetate derivative characterized by its trifluoromethyl (-CF₃) and nitro (-NO₂) groups at the 4- and 2-positions of the aromatic ring, respectively.
Properties
IUPAC Name |
ethyl 2-[2-nitro-4-(trifluoromethyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O5/c1-2-21-10(18)9(17)15-7-4-3-6(11(12,13)14)5-8(7)16(19)20/h3-5H,2H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWJLXSOUJRZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483081 | |
| Record name | Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-79-9 | |
| Record name | Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of Ethyl Oxalyl Chloride
An alternative route involves the coupling of 2-nitro-4-(trifluoromethyl)aniline with ethyl oxalyl chloride. In anhydrous dichloromethane (DCM), triethylamine (2.5 equiv) neutralizes HCl generated during the reaction. The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride to form the target ester.
Table 2: Conditions for Oxalyl Chloride Amination
This method avoids the need for nitroacetate intermediates but requires stringent moisture control. Yields for similar amidation reactions range from 50–65%, with impurities arising from over-alkylation or hydrolysis.
Reductive Amination of Ethyl Glyoxylate
Condensation with Ethyl Glyoxylate
Ethyl glyoxylate reacts with 2-nitro-4-(trifluoromethyl)aniline in ethanol under reductive conditions. Sodium cyanoborohydride (NaBH3CN, 1.2 equiv) facilitates imine formation at pH 5–6 (acetic acid buffer), followed by reduction to the secondary amine. The α-ketoester is isolated via extraction (ethyl acetate) and column chromatography.
Table 3: Reductive Amination Parameters
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaBH3CN (1.2 equiv) | |
| Solvent | Ethanol | |
| pH | 5–6 (acetic acid buffer) | |
| Yield | 55–70% |
Comparative Analysis of Methodologies
Yield and Purity Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-4-(trifluoromethyl)anilinoacetic acid.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, particularly in inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can modulate the activity of epidermal growth factor receptors (EGFR), which are critical in many cancers .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes .
3. Drug Delivery Systems
Due to its chemical stability and ability to form complexes with various biomolecules, ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate can be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes may enhance the bioavailability of poorly soluble drugs .
Agrochemical Applications
1. Herbicide Development
The compound's structural features make it suitable for developing herbicides that target specific plant metabolic pathways. Its action mechanism involves inhibiting enzymes essential for plant growth, providing a selective approach to weed management .
2. Insecticides
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate has shown promise as a potential insecticide. Its efficacy against certain pests could be attributed to its ability to disrupt physiological processes within the insects .
Material Science Applications
1. Synthesis of Functional Polymers
This compound can serve as a building block in synthesizing functional polymers with unique properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance .
2. Coatings and Adhesives
The chemical's properties allow it to be used in formulating advanced coatings and adhesives that require high durability and resistance to environmental factors. Its application in protective coatings can enhance the longevity of materials exposed to harsh conditions .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | WO2013014448A1 | Demonstrated modulation of EGFR activity leading to reduced tumor growth. |
| Antimicrobial Research | US6057304A | Exhibited significant antibacterial activity against gram-positive bacteria. |
| Agrochemical Development | Various Patent Applications | Identified as a candidate for selective herbicides with lower environmental impact. |
Mechanism of Action
The mechanism of action of Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparison with Similar Compounds
Key Structural Features :
- Aromatic Core : 2-Nitro-4-(trifluoromethyl)aniline group, providing electron-withdrawing effects that influence reactivity .
- Oxoacetate Ester : Ethyl ester of oxoacetic acid, enabling nucleophilic substitution or condensation reactions .
Synthesis :
The compound is synthesized via a two-step process:
Reaction of 2-nitro-4-(trifluoromethyl)aniline with ethyl oxalyl chloride in pyridine to form the oxoacetate intermediate .
Purification steps involving zinc powder in glacial acetic acid, as described in analogous nitroaniline derivatives .
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives sharing the oxoacetate ester backbone but differing in substituents on the aromatic ring or ester group.
Substituent Variations on the Aromatic Ring
| Compound Name | Substituents on Aromatic Ring | Molecular Weight (g/mol) | Key Reactivity/Applications |
|---|---|---|---|
| Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate | -NO₂ (2-position), -CF₃ (4-position) | 306.21 | Anticancer agents, voltage-sensitive dyes |
| Ethyl (4-chloro-3-nitroanilino)(oxo)acetate | -Cl (4-position), -NO₂ (3-position) | 272.64 | Intermediate for heterocyclic synthesis |
| Ethyl (4-ethoxyphenyl)aminoacetate | -OCH₂CH₃ (4-position) | 237.22 | Pharmaceutical intermediates |
| Ethyl 2-(4-nitroanilino)-2-oxoacetate | -NO₂ (4-position) | 238.20 | Synthetic precursor for dyes |
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in the target compound enhance electrophilicity, facilitating reactions with nucleophiles (e.g., thiols or amines) compared to methoxy or ethoxy derivatives .
- Biological Activity: The trifluoromethyl group improves metabolic stability and bioavailability, making the compound more suitable for drug development than non-fluorinated analogs .
Ester Group Modifications
| Compound Name | Ester Group | Melting Point (°C) | Solubility |
|---|---|---|---|
| Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate | Ethyl ester | Not reported | Low in water, soluble in DMF |
| Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate | Methyl ester | 85–88 | Soluble in organic solvents |
| Ethyl 4-nitrophenylglyoxylate | Glyoxylate ester | Not reported | Moderate in ethanol |
Key Observations :
- Ester Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters under acidic conditions, as seen in the target compound compared to its methyl analog .
- Solubility : The trifluoromethyl group reduces water solubility but enhances lipid solubility, favoring blood-brain barrier penetration in therapeutic applications .
Reactivity and Functionalization Pathways
The compound’s reactivity is influenced by its substituents:
- Nitro Group Reduction: The nitro group can be reduced to an amine using zinc/AcOH, a pathway shared with Ethyl (4-chloro-3-nitroanilino)(oxo)acetate .
- Oxoacetate Reactivity: The oxoacetate moiety participates in cyclocondensation reactions with thiols or hydrazines, forming thiazolidinones or pyrazoles, respectively (e.g., Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate) .
Biological Activity
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Linear Formula : C11H9F3N2O
- Molecular Weight : 250.2 g/mol
The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, which is a critical factor in drug design and development.
Antimicrobial Activity
Recent studies indicate that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, a review of novel antimicrobial agents highlighted that such compounds can effectively target bacterial DNA synthesis mechanisms, which is crucial in developing new antibiotics .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate | Antibacterial | 15 | |
| Ciprofloxacin | Antibacterial | 8 | |
| Norfloxacin | Antibacterial | 10 |
Anticancer Activity
The anticancer properties of ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate have been investigated in various cancer cell lines. One study specifically focused on its effects on human promyelocytic leukemia HL-60 cells. The findings revealed that this compound significantly reduced cell proliferation and induced apoptosis through various mechanisms, including:
- Caspase Activation : Increased caspase-3 activity was noted, indicating the activation of apoptotic pathways.
- Bax/Bcl-2 Ratio : The compound upregulated Bax (pro-apoptotic protein) while downregulating Bcl-2 (anti-apoptotic protein), promoting apoptosis .
- Reactive Oxygen Species (ROS) : Elevated ROS levels were observed, contributing to oxidative stress and subsequent cell death.
Table 2: Effects on HL-60 Cells
| Parameter | Control Value | Treated Value |
|---|---|---|
| Cell Viability (%) | 100 | 35 |
| Caspase-3 Activity (units) | 0 | 150 |
| Bax/Bcl-2 Ratio | 0.5 | 2.5 |
| ROS Levels (arbitrary units) | 100 | 300 |
Case Studies
-
Study on HL-60 Cells :
- Objective : To evaluate the cytotoxic effects of ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate.
- Methodology : Cells were treated with varying concentrations of the compound, and assays were performed to assess cell viability, apoptosis markers, and oxidative stress.
- Findings : The compound exhibited a concentration-dependent cytotoxic effect with significant induction of apoptosis.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial potential against various bacterial strains.
- Methodology : Minimum inhibitory concentration (MIC) tests were conducted against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated promising antibacterial activity with lower MIC values compared to traditional antibiotics.
Q & A
Q. What synthetic methodologies are optimal for preparing Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 2-nitro-4-(trifluoromethyl)aniline with ethyl oxalyl chloride under anhydrous conditions. For example, ethyl bromoacetate has been used in analogous syntheses to introduce the oxoacetate moiety (see triazole derivatives in ). Key steps include:
- Reagent selection : Use of sodium ethoxide as a base to deprotonate the aniline nitrogen.
- Solvent optimization : Reflux in tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity.
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : The trifluoromethyl and nitro groups induce significant electron density variations, requiring high-resolution data (e.g., SHELXL for refinement). A study on similar thiochromen derivatives achieved an R-factor of 0.044 using single-crystal X-ray diffraction.
- NMR : (δ = -60 to -65 ppm for CF) and (δ = 8.2–8.5 ppm for aromatic protons) are diagnostic.
- Mass spectrometry : High-resolution ESI-MS (exact mass 402.039) confirms molecular weight and fragmentation patterns.
Q. How does the compound interact with biological targets in preliminary assays?
In HL-60 leukemia cells, derivatives of this scaffold induce apoptosis via caspase-3 activation (1.5–2.0-fold increase) and mitochondrial membrane potential (MMP) depolarization (19.6–32.5% reduction in DiOC6 staining). Flow cytometry and ROS detection kits (e.g., DCFH-DA) are standard for mechanistic studies.
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be resolved?
Discrepancies between X-ray (e.g., bond lengths) and NMR data (e.g., coupling constants) often arise from dynamic effects (e.g., rotational barriers in the nitro group). Strategies include:
Q. What modifications enhance the compound’s bioactivity while maintaining solubility?
- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro at the phenyl ring) increases antiproliferative activity (IC values <10 µM).
- Prodrug strategies : Ester hydrolysis to the free acid improves water solubility but reduces cell permeability. Use PEGylation or liposomal encapsulation to balance these properties.
Q. How can LCMS/HPLC methods be optimized for quantifying trace impurities?
- Column selection : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (60:40) achieve baseline separation of the parent compound and nitro-reduction byproducts.
- Detection limits : UV at 254 nm (ε = 12,000 Mcm) and MS/MS transitions (m/z 402 → 292) enable quantification at <0.1% impurity levels.
Q. What mechanistic insights explain the compound’s selectivity for leukemia cells?
The trifluoromethyl group enhances membrane permeability via lipophilic interactions, while the nitro group generates ROS in hypoxic tumor microenvironments. Comparative studies in HL-60 vs. non-cancerous cells show 3–5× higher ROS accumulation in cancer cells .
Methodological Tables
Q. Table 1. Key Analytical Parameters
| Parameter | Method | Conditions/Results | Reference |
|---|---|---|---|
| Melting Point | DSC | 148–150°C | |
| LogP | Shake-flask/HPLC | 2.8 ± 0.3 | |
| pKa | Potentiometric titration | 4.2 (oxoacetate), 8.9 (anilino) |
Q. Table 2. Biological Activity Profiling
| Assay | Model System | Result (IC) | Mechanism | Reference |
|---|---|---|---|---|
| Caspase-3 activation | HL-60 cells | 5 µM | Apoptosis induction | |
| MMP depolarization | Flow cytometry | 19.6–32.5% reduction | Mitochondrial disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
